w-Grammotoxin SIA
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Overview
Description
ω-Grammotoxin SIA: is a protein toxin derived from the venom of the tarantula spider, Grammostola rosea . This compound is known for its ability to inhibit P, Q, and N-type voltage-gated calcium channels in neurons . The molecular formula of ω-Grammotoxin SIA is C₁₇₇H₂₆₈N₅₂O₅₀S₆ . It is a 36 amino acid residue protein that binds to calcium channels with high affinity when they are in a closed state .
Preparation Methods
Synthetic Routes and Reaction Conditions: ω-Grammotoxin SIA can be purified from the venom of Grammostola rosea using reverse phase high-performance liquid chromatography . The purification process involves isolating the peptide from the venom and then subjecting it to chromatographic techniques to achieve high purity .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for ω-Grammotoxin SIA due to its specific source and complex structure. The primary method of obtaining this compound remains extraction and purification from spider venom .
Chemical Reactions Analysis
Types of Reactions: ω-Grammotoxin SIA primarily interacts with ion channels rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution . Its activity is based on its ability to bind to specific sites on ion channels and modify their function .
Common Reagents and Conditions: The primary reagents involved in the study of ω-Grammotoxin SIA are those used in electrophysiological assays and binding studies. These include calcium ions, potassium ions, and various buffers to maintain physiological conditions .
Major Products Formed: As ω-Grammotoxin SIA is a peptide toxin, it does not form traditional chemical products. Instead, its interaction with ion channels results in the inhibition of calcium ion influx, which can affect various physiological processes .
Scientific Research Applications
Chemistry: In chemistry, ω-Grammotoxin SIA is used to study the structure and function of ion channels. Its ability to bind specifically to calcium channels makes it a valuable tool for understanding channel gating mechanisms .
Biology: In biological research, ω-Grammotoxin SIA is used to investigate neuronal signaling pathways. By inhibiting calcium channels, it helps researchers understand the role of these channels in neurotransmitter release and synaptic transmission .
Medicine: Its ability to modulate ion channel activity could lead to new therapies for conditions such as epilepsy and chronic pain .
Industry: While industrial applications are limited, ω-Grammotoxin SIA’s role in research can indirectly benefit pharmaceutical and biotechnology industries by contributing to the development of new drugs and therapeutic strategies .
Mechanism of Action
ω-Grammotoxin SIA exerts its effects by binding to the voltage-sensing domains of P, Q, and N-type calcium channels . This binding occurs with high affinity when the channels are in a closed state, making it more difficult for the channels to open in response to depolarization . As a result, larger depolarizations are required for channel activation, effectively inhibiting calcium ion influx . This mechanism involves interactions with specific amino acid residues in the voltage-sensing domains, which are conserved across different ion channel families .
Comparison with Similar Compounds
Hanatoxin: Another spider venom toxin that binds to voltage-gated ion channels with similar mechanisms.
ω-Conotoxin GVIA: A peptide toxin from cone snail venom that inhibits N-type calcium channels.
Agatoxin: A toxin from the venom of the funnel-web spider that targets P-type calcium channels.
Uniqueness: ω-Grammotoxin SIA is unique in its ability to inhibit multiple types of calcium channels (P, Q, and N) with high specificity . This broad-spectrum inhibition distinguishes it from other toxins that typically target a single type of channel . Additionally, its high affinity for closed-state channels and its complex disulfide bridge structure contribute to its unique binding properties and functional effects .
Properties
Molecular Formula |
C177H268N52O50S6 |
---|---|
Molecular Weight |
4117 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C177H268N52O50S6/c1-13-88(10)140(171(274)221-126(81-284)166(269)224-138(86(6)7)170(273)212-112(60-93-68-192-101-39-21-18-36-97(93)101)154(257)209-115(65-135(241)242)145(248)195-72-133(238)199-118(73-230)161(264)225-139(87(8)9)175(278)279)226-157(260)114(64-131(183)236)208-147(250)106(44-29-53-189-176(184)185)203-167(270)128-46-31-55-228(128)173(276)117(61-94-69-193-102-40-22-19-37-98(94)102)213-149(252)104(42-24-27-51-179)200-158(261)119(74-231)214-150(253)105(43-25-28-52-180)201-162(265)122(77-280)217-142(245)89(11)197-152(255)109(57-84(2)3)205-155(258)113(62-95-70-188-83-196-95)211-168(271)129-47-32-56-229(129)174(277)127(82-285)222-164(267)124(79-282)220-156(259)116(66-136(243)244)210-160(263)121(76-233)216-172(275)141(90(12)234)227-151(254)108(48-49-130(182)235)202-159(262)120(75-232)215-163(266)123(78-281)219-146(249)103(41-23-26-50-178)198-132(237)71-194-144(247)111(59-92-67-191-100-38-20-17-35-96(92)100)207-153(256)110(58-91-33-15-14-16-34-91)206-148(251)107(45-30-54-190-177(186)187)204-169(272)137(85(4)5)223-165(268)125(80-283)218-143(246)99(181)63-134(239)240/h14-22,33-40,67-70,83-90,99,103-129,137-141,191-193,230-234,280-285H,13,23-32,41-66,71-82,178-181H2,1-12H3,(H2,182,235)(H2,183,236)(H,188,196)(H,194,247)(H,195,248)(H,197,255)(H,198,237)(H,199,238)(H,200,261)(H,201,265)(H,202,262)(H,203,270)(H,204,272)(H,205,258)(H,206,251)(H,207,256)(H,208,250)(H,209,257)(H,210,263)(H,211,271)(H,212,273)(H,213,252)(H,214,253)(H,215,266)(H,216,275)(H,217,245)(H,218,246)(H,219,249)(H,220,259)(H,221,274)(H,222,267)(H,223,268)(H,224,269)(H,225,264)(H,226,260)(H,227,254)(H,239,240)(H,241,242)(H,243,244)(H,278,279)(H4,184,185,189)(H4,186,187,190)/t88-,89-,90+,99-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,137-,138-,139-,140-,141-/m0/s1 |
InChI Key |
NQRUESPBMWQOBL-ODVPMPOOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC=N6)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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